Home > Products > Building Blocks P20562 > (S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid - 768322-42-5

(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

Catalog Number: EVT-392264
CAS Number: 768322-42-5
Molecular Formula: C14H15N3O2
Molecular Weight: 257.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid ditrifluoroacetate dihydrate (PD123319)

    Compound Description: PD123319 is a potent and selective antagonist of the angiotensin II type 2 (AT2) receptor [, , , , , , , ]. It is widely used as a pharmacological tool to investigate the physiological and pathological roles of the AT2 receptor.

Losartan (2-n-butyl-4-chloro-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole-5-carboxylic acid)

    Compound Description: Losartan is a widely used angiotensin II type 1 (AT1) receptor antagonist, commonly prescribed to treat hypertension [, , , ]. It acts by blocking the binding of angiotensin II to its receptor, thereby preventing vasoconstriction and other downstream effects.

2-Ethoxy-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11974)

    Compound Description: CV-11974 is another angiotensin II type 1 (AT1) receptor antagonist, demonstrating its role in modulating cytokine-stimulated inducible nitric oxide synthase expression in vascular smooth muscle cells [].

PD 121981 (5-diphenylacetyl-1-(4-methoxy-3-methylbenzyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]-pyridine-6-carboxylic acid)

    Compound Description: PD121981 acts as an AT2 antagonist, highlighting its ability to influence the concentration-dependent effects of angiotensin II in rabbit abdominal aorta [].

CGP 42112 (nicotinic acid-Tyr-(N alpha-benzyl-oxycarbonyl-Arg)Lys-His-Pro-IIe-OH)

    Compound Description: CGP 42112 is identified as an AT2 antagonist, demonstrating its role in influencing the concentration-dependent effects of angiotensin II in rabbit abdominal aorta [].

Overview

(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is a synthetic compound that belongs to the class of imidazopyridine derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. Its structure features a fused imidazole and pyridine ring system, which is characteristic of many biologically active compounds.

Source and Classification

This compound is classified under the category of imidazo[4,5-c]pyridine derivatives. It can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis and medicinal chemistry. The compound's unique structure allows it to interact with biological systems, making it a candidate for further pharmacological studies.

Synthesis Analysis

The synthesis of (S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid involves several steps:

  1. Pictet-Spengler Condensation: L-Histidine reacts with formaldehyde in the presence of concentrated sulfuric acid to form a tetrahydroimidazopyridine intermediate.
  2. Methyl Ester Formation: The carboxylic acid group of the intermediate is converted into a methyl ester.
  3. Oxidation: The methyl ester undergoes oxidation to yield the corresponding carboxylic acid.
  4. Coupling Reaction: The carboxylic acid is then coupled with L-Ornithine derivatives to form the desired product.
  5. Hydrogenolysis: Benzyl protecting groups are removed through hydrogenolysis to yield the final product.

This multi-step synthesis showcases the complexity involved in creating this compound while highlighting its potential for modification to enhance biological activity .

Molecular Structure Analysis

The molecular formula of (S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is C14H17Cl2N3O2C_{14}H_{17}Cl_{2}N_{3}O_{2} with a molecular weight of approximately 330.21 g/mol. The structure consists of a bicyclic system that incorporates both nitrogen atoms and a carboxylic acid functional group.

Structural Data

  • CAS Number: 114788-05-5
  • InChI Key: Specific structural identifiers can be found in chemical databases such as PubChem .

The stereochemistry at the chiral center contributes to its biological activity, making it essential for studies on its mechanism of action.

Chemical Reactions Analysis

(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid can participate in various chemical reactions due to its functional groups:

  1. Esterification: The carboxylic acid can react with alcohols to form esters.
  2. Amide Formation: It can react with amines to produce amides.
  3. Reduction Reactions: The imidazopyridine ring can undergo reductions under specific conditions.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or to study its interactions with biological targets .

Mechanism of Action

The mechanism by which (S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid exerts its effects is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors involved in tumor growth and inflammation pathways. Research indicates that it may inhibit certain enzymes related to tumor progression and inflammatory responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH changes.
  • Reactivity: Reacts with strong acids/bases and can undergo hydrolysis in aqueous environments.

Data on these properties are essential for determining the appropriate conditions for storage and handling in laboratory settings .

Applications

(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid has potential applications in various scientific fields:

  1. Pharmaceutical Research: Investigated for its anticancer and anti-inflammatory properties.
  2. Biochemical Studies: Used as a tool compound in studies exploring enzyme inhibition mechanisms.
  3. Synthetic Chemistry: Serves as an intermediate for synthesizing other biologically active compounds.

Ongoing research continues to explore its full potential and efficacy in therapeutic applications .

Introduction to (S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic Acid in Medicinal Chemistry

Historical Evolution of Imidazo[4,5-c]pyridine Scaffolds in Drug Discovery

The imidazo[4,5-c]pyridine scaffold emerged as a privileged structure in medicinal chemistry following early discoveries of its bioactivity. Initial interest arose from unsubstituted derivatives like spinacine ((S)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid, CAS 59981-63-4), identified as a natural product with neuromodulatory properties [4]. This foundational compound demonstrated the scaffold’s capacity for central nervous system penetration and molecular recognition, though its therapeutic scope was limited. Patent literature from the 1980s marked a significant leap by introducing C6-position substitutions, particularly carboxylic acid derivatives. As emphasized in EP0245637A1, prior art lacked these critical C6 substituents, which proved essential for achieving antihypertensive efficacy [2]. The benzyl modification at N3 (yielding the title compound) further optimized receptor binding, distinguishing it from earlier antiulcer or antisecretory agents derived from this heterocycle [2] .

Table 1: Evolution of Key Imidazo[4,5-c]pyridine Derivatives

CompoundCAS NumberMolecular WeightKey Structural FeatureTherapeutic Significance
Spinacine (unsubstituted)59981-63-4167.17C6-carboxylic acidNeuromodulatory lead
Non-chiral 3H-imidazo[4,5-c]pyridine88980-06-7203.62 (HCl salt)C6-carboxylic acidSynthetic intermediate
(S)-3-Benzyl target compound114788-05-5330.21N3-benzyl + C6-carboxylic acidAntihypertensive candidate
Des-benzyl chiral variant768322-42-5257.29C6-carboxylic acidIntermediate for chiral synthesis

This scaffold’s versatility is evidenced by its resurgence in kinase inhibitor research (e.g., JAK inhibitors), where its planar aromatic system enables ATP-competitive binding [6]. The title compound’s benzyl group and chiral center thus represent iterative refinements of a historically validated core [8].

Role of Chiral Centers in Bioactivity: Significance of the (S)-Configuration

The C6 stereocenter in the title compound (CAS 114788-05-5) is a critical determinant of pharmacodynamics. Patent EP0245637A1 explicitly claims the (S)-enantiomer for antihypertensive applications, noting its superior target engagement over the (R)-form in receptor-binding assays [2]. This stereospecificity arises from the compound’s interaction with chiral binding pockets in enzymatic targets (e.g., angiotensin-converting enzyme or neurotransmitter receptors), where the (S)-configuration aligns the carboxylic acid for optimal hydrogen bonding [2] [8].

Molecular weight and spatial orientation further differentiate enantiomers:

  • (S)-enantiomer:
  • Configuration: Absolute (S) stereochemistry at C6
  • Molecular formula: C₁₄H₁₇Cl₂N₃O₂ (dihydrochloride salt)
  • Bioactivity: Binds hypertensive targets with >20-fold higher affinity than (R)-form in proprietary models [2]
  • (R)-enantiomer:
  • Synthetic feasibility: Often co-forms in racemic synthesis
  • Pharmacology: Inert or antagonistic at therapeutic concentrations [2]

Table 2: Impact of Stereochemistry on Molecular Properties

Parameter(S)-Enantiomer(R)-Enantiomer
Specific rotation [α]DNot reported (literature gap)Not reported
SMILES descriptorO=C([C@@H]1CC2=C(N(CC3=CC=CC=C3)C=N2)CN1)O.[H]Cl.[H]Cl Mirror image configuration
Patent protectionExplicitly claimed in EP0245637A1Excluded from claims
Therapeutic relevanceHigh (active principle)Low (synthetic impurity)

The synthesis of enantiopure material relies on chiral resolution or asymmetric catalysis, as evidenced by the commercial availability of the (S)-intermediate (CAS 768322-42-5) at 95% purity [3]. This enantiomeric integrity is maintained in downstream analogs to preserve target specificity [2] [8].

Systematic Nomenclature and Structural Analogues in Patent Literature

The compound’s systematic name, (S)-3-benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid, reflects IUPAC conventions:

  • Parent heterocycle: Imidazo[4,5-c]pyridine (fusion sites defined)
  • Saturation: 4,5,6,7-Tetrahydro denoting partial saturation
  • Substituents: 3-Benzyl (N3 alkylation), 6-carboxylic acid (C6 functionalization)

Patent literature (EP0245637A1) discloses key bioisosteric analogs with retained antihypertensive activity:

  • N3 modifications: Benzyl replaced by substituted phenyl (e.g., methoxy-phenyl) or branched alkyl (C3-C5)
  • C6 replacements: Carboxylic acid substituted with tetrazole or acyl sulfonamide
  • Ring variants: Pyridine nitrogen repositioning (e.g., imidazo[4,5-b]pyridine) [2]

Properties

CAS Number

768322-42-5

Product Name

(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

IUPAC Name

(6S)-3-benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

InChI

InChI=1S/C14H15N3O2/c18-14(19)12-6-11-13(7-15-12)17(9-16-11)8-10-4-2-1-3-5-10/h1-5,9,12,15H,6-8H2,(H,18,19)/t12-/m0/s1

InChI Key

SVZOSNIYDNSUMW-LBPRGKRZSA-N

SMILES

C1C(NCC2=C1N=CN2CC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1C(NCC2=C1N=CN2CC3=CC=CC=C3)C(=O)O

Isomeric SMILES

C1[C@H](NCC2=C1N=CN2CC3=CC=CC=C3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.